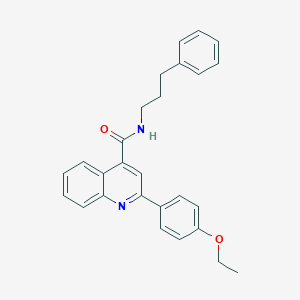

![molecular formula C11H9BrN2O2 B448043 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 402736-52-1](/img/structure/B448043.png)

3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid

Übersicht

Beschreibung

“3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound that contains a benzoic acid group attached to a pyrazole ring, which is further substituted with a bromine atom . Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H9BrN2O2 . It contains a benzoic acid group attached to a pyrazole ring, which is further substituted with a bromine atom .

Wissenschaftliche Forschungsanwendungen

1. Molecular Structure and Hydrogen-Bonded Supramolecular Structures

A study by Portilla et al. (2007) examined the molecular structure of related pyrazole compounds, emphasizing hydrogen-bonded supramolecular structures in various dimensions. This research provides insights into the fundamental chemistry and potential applications in molecular engineering.

2. Synthesis and Biological Activities

In another study, Zhang et al. (2019) reported on the synthesis of similar pyrazole compounds, demonstrating their insecticidal and fungicidal activities. This study indicates the potential use of these compounds in agricultural applications.

3. Novel Synthesis Approaches

The research by Bade & Vedula (2015) focused on developing a novel, efficient synthesis method for pyrazole derivatives. This advancement is significant for pharmaceutical and chemical industries in terms of cost-effectiveness and scalability.

4. Potential in Nonlinear Optical Materials

Chandrakantha et al. (2013) explored the use of pyrazole derivatives in nonlinear optical materials. Their findings suggest that these compounds could be potential candidates for optical limiting applications, a crucial aspect in photonic technologies.

5. Anticancer Activity

A study by Jing et al. (2012) synthesized pyrazole derivatives and evaluated their anticancer activities. The results suggest potential therapeutic applications, especially in lung cancer treatment.

6. Antimicrobial Activities

Research by Shubhangi et al. (2019) indicated that pyrazole derivatives exhibit antimicrobial activities, highlighting their potential use in developing new antimicrobial agents.

7. Potential Antitumor Agents

Stepanenko et al. (2011) synthesized organometallic complexes with pyrazole derivatives and investigated their potential as anticancer agents. This research contributes to the development of new cancer therapies.

8. Synthesis and Antitumor Activity

El-Zahar et al. (2011) synthesized and evaluated benzofuran-pyrazole pyrimidine derivatives for antitumor activity, showcasing another avenue for cancer drug development.

Zukünftige Richtungen

The future directions for “3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . The development of new drugs that can overcome antimicrobial resistance is a particularly urgent need .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function or activity .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, often resulting in diverse pharmacological effects .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRLBZZSTIBJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402736-52-1 | |

| Record name | 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447960.png)

![Methyl 6-tert-butyl-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447966.png)

![5-[(4,5-Dibromo-2-furyl)methylene]-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447968.png)

![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447973.png)

![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)

![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)

![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)